3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline
Description
This compound features a bicyclic imidazo[2,1-b][1,3]thiazole core with chloro substituents at the 3- and 6-positions, conjugated to a 3-chloroaniline moiety via a methylene bridge. The imidazo-thiazole system enhances aromaticity and electronic delocalization, which may improve stability and bioactivity. Such structural motifs are common in pharmaceutical intermediates, particularly in kinase inhibitors or antimicrobial agents, where electron-deficient aromatic systems interact with biological targets .
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(3-chlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3S/c13-8-2-1-3-9(6-8)15-7-10-11(14)16-12-17(10)4-5-18-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYLRHRBLQMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(N=C3N2C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 3-chloroaniline under specific conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline can be utilized in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Medicine
In the field of medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can be explored for the development of new drugs.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below summarizes key structural features and properties of the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications | References |
|---|---|---|---|---|---|
| 3-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline (Target) | C₁₂H₇Cl₂N₃S | 304.17* | 3-Cl, 6-Cl on imidazo-thiazole; 3-Cl on aniline | Pharmaceutical intermediates | |
| N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine | C₁₂H₉ClN₄S | 276.75 | 6-Cl on imidazo-thiazole; 3-pyridinyl instead of 3-Cl-aniline | Research chemicals, drug discovery | |
| 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline | C₁₀H₇Cl₂N₂S | 265.15 | Monocyclic thiazole (2-Cl); lacks imidazo fusion | Pharmaceutical intermediates | |
| N-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-(trifluoromethyl)aniline | C₁₉H₁₁ClF₃N₃S | 405.82 | 4-Cl-phenyl on imidazo-thiazole; 4-CF₃ on aniline | High-purity pharmaceutical research |
*Calculated based on formula.
Key Observations:
Core Structure Variations: The target compound’s bicyclic imidazo-thiazole system provides greater rigidity and π-conjugation compared to the monocyclic thiazole in 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline . This enhances binding affinity in biological systems.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-Cl and 6-Cl groups on the target compound create an electron-deficient system, favoring interactions with electron-rich biological targets. Positional Isomerism: The 3-Cl substituent on the target’s aniline (meta position) offers distinct steric and electronic effects compared to para-substituted analogs (e.g., 4-CF₃ in ), influencing receptor selectivity.
Synthetic Utility :
- Compounds like the target are synthesized via nucleophilic substitution or condensation reactions, as demonstrated in , where chloro-substituted anilines react with activated thiazole derivatives .
Biological Activity
3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a chloro-substituted imidazo[2,1-b][1,3]thiazole moiety with an aniline derivative, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Molecular Formula : CHClNS
- IUPAC Name : 4-chloro-N-[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]aniline
- CAS Number : 241132-45-6
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
Antimicrobial Activity
Studies have shown that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit antimicrobial properties. For instance, related compounds have been reported to inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cellular processes.
Anticancer Properties
The imidazo[2,1-b][1,3]thiazole scaffold is often associated with anticancer activity. Some studies suggest that derivatives of this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The thiazole moiety may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
- Receptor Modulation : Similar compounds have been identified as ligands for serotonin receptors (e.g., 5-HT6), suggesting potential neuropharmacological applications.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various imidazo[2,1-b][1,3]thiazole derivatives found that compounds with similar structures to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 50 to 100 µg/mL.
Study 2: Anticancer Activity
In a preclinical study published in PubMed, researchers examined the anticancer effects of imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results indicated that these compounds could reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells in treated groups compared to controls.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via two primary strategies:
- Nucleophilic Substitution : Reacting 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with 3-chloroaniline in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the methylene bridge. Microwave-assisted heating (200 W) improves reaction efficiency and yield .
- Knoevenagel Condensation : Using thiazolidinedione derivatives and activated aldehydes in acetonitrile with microwave irradiation. This method is effective for introducing electron-withdrawing groups (e.g., chloro) to enhance reactivity .
Q. Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Catalytic amounts of POCl₃ or PCl₅ can facilitate cyclization steps .
Q. How should researchers approach structural elucidation and confirm molecular geometry?
Methodological Answer :
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data collection (≤1.0 Å) ensures accurate determination of bond lengths and angles, particularly for the imidazothiazole and aniline moieties .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 4.0–5.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. What strategies are effective for analyzing bioactivity, such as receptor binding or enzyme inhibition?
Methodological Answer :
- In Vitro Assays :
- 5-HT₆ Receptor Binding : Use radioligand displacement assays (e.g., [³H]-LSD) to measure IC₅₀ values. The chloroimidazothiazole scaffold shows affinity for serotonin receptors, as seen in analogous compounds .
- Enzyme Inhibition : Screen against 5-lipoxygenase or EGFR kinase using fluorometric assays. For example, 3-(imidazo[2,1-b]thiazol-5-yl)acrylic acid derivatives exhibit >60% inhibition at 10 μM concentrations .
- In Vivo Models : Evaluate antidiabetic activity in male Wistar rats via glucose tolerance tests, referencing protocols for structurally related thiazolidinediones .
Q. How can computational methods aid in understanding biological interactions?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like IDO1 (PDB: 6KOF). The methylene-aniline group may occupy hydrophobic pockets, while the chloroimidazothiazole engages in π-π stacking .
- QSAR Studies : Corrogate substituent effects (e.g., chloro vs. nitro groups) on bioactivity using descriptors like logP and HOMO-LUMO gaps. Lipophilic groups at the 4-position enhance receptor binding .
Q. What are common pitfalls in synthesizing imidazo[2,1-b]thiazole derivatives, and how can they be mitigated?
Methodological Answer :
- Pitfalls :
- Low yields due to steric hindrance at the 5-position.
- Byproduct formation during cyclization (e.g., dimerization).
- Solutions :
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields or bioactivity data?
Methodological Answer :
- Synthesis : Compare solvent systems (e.g., DMF vs. acetonitrile) and catalysts (e.g., K₂CO₃ vs. NaHCO₃). For example, microwave-assisted methods often yield 10–15% higher outputs than conventional heating .
- Bioactivity : Validate assays using positive controls (e.g., paracetamol for cyclooxygenase inhibition) and ensure consistent cell lines (e.g., HEK-293 for receptor studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
